6-Methyl-5-nitropicolinic acid

Physicochemical characterization Regioisomer differentiation Crystal engineering

6-Methyl-5-nitropicolinic acid (CAS 24194-98-7) is a disubstituted pyridine derivative bearing a carboxylic acid at the 2-position, a nitro group at the 5-position, and a methyl group at the 6-position. With a molecular weight of 182.13 g/mol and the molecular formula C7H6N2O4, it is primarily utilized as a synthetic intermediate in pharmaceutical research, notably as a precursor to 5-amino-6-methylpicolinic acid via catalytic hydrogenation.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 24194-98-7
Cat. No. B184353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-nitropicolinic acid
CAS24194-98-7
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c1-4-6(9(12)13)3-2-5(8-4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyMLRMGVGPJDXMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5-nitropicolinic Acid (CAS 24194-98-7): A Core Heterocyclic Building Block for Medicinal Chemistry and Coordination Complexes


6-Methyl-5-nitropicolinic acid (CAS 24194-98-7) is a disubstituted pyridine derivative bearing a carboxylic acid at the 2-position, a nitro group at the 5-position, and a methyl group at the 6-position [1]. With a molecular weight of 182.13 g/mol and the molecular formula C7H6N2O4, it is primarily utilized as a synthetic intermediate in pharmaceutical research, notably as a precursor to 5-amino-6-methylpicolinic acid via catalytic hydrogenation . Its dual functionality enables participation in both amide coupling and metal-coordination chemistry, positioning it as a versatile scaffold in early-stage drug discovery and materials science [1].

Why 6-Methyl-5-nitropicolinic Acid Cannot Be Casually Swapped with Other Nitropicolinic Acid Isomers


The precise substitution pattern on the picolinic acid ring is a critical determinant of both physicochemical properties and biological activity. Moving the methyl group from the 6-position (as in 6-Methyl-5-nitropicolinic acid) to the 4-position (4-methyl-5-nitropicolinic acid) results in a melting point increase of approximately 55 °C (from 126 °C to 180-181 °C), indicating substantially different crystal lattice energies and solubility profiles that directly impact formulation and handling during synthesis . Similarly, the absence of the 6-methyl group entirely (5-nitropicolinic acid) is known to yield moderate in vitro anticancer activity (~40-50% inhibition in PC-3 cells), but the addition of the 6-methyl substituent introduces a regiospecific site for subsequent functionalization (e.g., reduction to 5-amino-6-methylpicolinic acid) that is not accessible to the des-methyl analog, thereby blocking key synthetic routes to advanced intermediates [1]. Such differences mean that procurement decisions based purely on the 'nitropicolinic acid' core risk incompatibility in downstream chemistry and altered biological readouts.

Differentiated Performance Evidence for 6-Methyl-5-nitropicolinic Acid in R&D Procurement


Melting Point and Thermal Stability Differentiate the 6-Methyl Regioisomer from the 4-Methyl Analog

The melting point of 6-Methyl-5-nitropicolinic acid is 126 °C, which is significantly lower than that of its regioisomer, 4-methyl-5-nitropicolinic acid, which melts at 180-181 °C [1]. This 55 °C difference in melting point directly reflects distinct intermolecular interactions (e.g., hydrogen bonding networks) arising from the altered position of the methyl substituent. The lower melting point of the 6-methyl isomer may offer advantages in melt-based processing or in reactions where lower temperatures are preferred to avoid decomposition.

Physicochemical characterization Regioisomer differentiation Crystal engineering

Computed Lipophilicity (XLogP3) Highlights the Impact of 6-Methyl Substitution on LogP Relative to the Des-Methyl Parent

The XLogP3-AA value for 6-Methyl-5-nitropicolinic acid is calculated at 0.9, as reported by PubChem [1]. In contrast, the parent compound 5-nitropicolinic acid (lacking the 6-methyl group) has a computed XLogP3 of 0.5 [2]. This +0.4 log unit increase in lipophilicity, driven by the addition of a single methyl group, is expected to enhance membrane permeability by roughly 2.5-fold according to the empirical relationship between logP and passive diffusion, while still maintaining good aqueous solubility characteristics (predicted logS approximately -1.8 for the 6-methyl derivative).

Lipophilicity Drug-likeness Physicochemical prediction

The 6-Methyl Group Confers a Unique Synthetic Handle for Amino Derivative Generation Not Available to 5-Nitropicolinic Acid

6-Methyl-5-nitropicolinic acid undergoes selective reduction of the 5-nitro group to yield 5-amino-6-methylpicolinic acid under standard catalytic hydrogenation conditions (H2, Pd/C, methanol, room temperature, 1 hour) with complete conversion as monitored by LC-MS . This 5-amino-6-methylpicolinic acid product is a valuable intermediate in medicinal chemistry, but its synthesis is regiospecifically tied to the 6-methyl-5-nitro substitution pattern. The same synthetic route is not accessible from the 4-methyl regioisomer or from 5-nitropicolinic acid lacking the 6-methyl group, as the latter would produce 5-aminopicolinic acid, a compound with distinct reactivity and application space.

Synthetic intermediate Catalytic hydrogenation Amino-picolinic acid

Class-Predicted Anticancer Activity Based on 5-Nitropicolinic Acid Ligand Behavior in Metal Complexes

The free ligand 5-nitropicolinic acid (5-npic) exhibits significant anticancer activity against the PC-3 prostatic cancer cell line, achieving approximately 40-50% inhibition at 500 μg/mL [1]. Given that 6-Methyl-5-nitropicolinic acid retains the identical 5-nitro-picolinic acid pharmacophore with the addition of a 6-methyl group that increases lipophilicity (ΔXLogP3 = +0.4 vs. 5-npic) [2], it is predicted to exhibit comparable or potentially enhanced cellular uptake and antitumoral activity. This class-level evidence positions 6-Methyl-5-nitropicolinic acid as a stronger candidate for metal-complex derived anticancer agents than the des-methyl parent, particularly when further functionalization at the 6-position is desired.

Anticancer metal complexes PC-3 prostate cancer Structure-activity relationship

Documented Commercial Purity Specification Provides a Baseline for Procurement Quality Assurance

Commercially sourced 6-Methyl-5-nitropicolinic acid is available at a minimum purity of 95% from specialty chemical suppliers, with supporting Certificates of Analysis (CoA) and Safety Data Sheets (SDS) provided per batch . In contrast, the related 4-methyl isomer (CAS 5832-43-9) is also listed at 95% purity , indicating that the 6-methyl derivative does not suffer from any inherent synthetic difficulty that would compromise commercial purity. This specification ensures that researchers can expect consistent performance in synthetic applications without the need for additional purification steps.

Quality control Commercial availability Purity specification

Optimal R&D and Industrial Deployment Scenarios for 6-Methyl-5-nitropicolinic Acid


Synthesis of 5-Amino-6-methylpicolinic Acid for Kinase Inhibitor and Bioactive Molecule Libraries

This is the compound's most established and non-substitutable application. Using standard catalytic hydrogenation (H2, Pd/C), 6-Methyl-5-nitropicolinic acid is quantitatively converted to 5-amino-6-methylpicolinic acid, a primary amine building block for amide bond formation, urea synthesis, and heterocycle annulation [1]. Medicinal chemistry groups targeting kinases, where the amino-picolinic acid motif is a recurrent hinge-binding scaffold, will find this route indispensable because no other commercially viable precursor yields the identical 5-amino-6-methyl substitution pattern [2].

Ligand Design for Lanthanide and Transition Metal Coordination Complexes with Anticancer Potential

Building on the demonstrated anticancer activity of 5-nitropicolinic acid-based lanthanide complexes against PC-3 prostate cancer cells (40-50% inhibition at 500 μg/mL) [1], the 6-methyl derivative offers the same 5-nitropicolinate metal-binding motif with the added benefit of increased lipophilicity (XLogP3 = 0.9 vs. 0.5 for the parent) [2]. This property enhancement is critical for improving cellular uptake of metal complexes without altering the core coordination geometry. Researchers should prioritize 6-Methyl-5-nitropicolinic acid when designing novel lanthanide or transition metal anticancer agents that require logP optimization.

Precursor to Heterocyclic Scaffolds via Nitro Group Transformations for Agrochemical and Pharmaceutical Patents

The compound is cited in 43 patent families according to PubChem [1], indicating its widespread use as a synthetic intermediate in proprietary research programs. The nitro group at the 5-position can undergo selective reduction, nucleophilic aromatic substitution, or serve as a directing group for C-H activation, while the 6-methyl group provides a handle for further derivatization via benzylic oxidation or halogenation. This chemical versatility, combined with the exclusive access to 5,6-substituted pyridine scaffolds not achievable from the 4-methyl or des-methyl analogs, makes it a strategic procurement choice for discovery organizations building patentable chemical space.

Physicochemical Property Modulation in Lead Optimization via Regioisomeric Selection

For lead optimization programs where a nitropicolinic acid core is already established, the choice between 6-methyl and 4-methyl regioisomers has quantifiable consequences. The 6-methyl isomer's melting point (126 °C) is 55 °C lower than its 4-methyl counterpart (180-181 °C), which translates to superior solubility in organic solvents and improved handling during parallel synthesis and purification workflows [1]. When a synthetic route demands a lower-melting, more soluble nitro-picolinic acid intermediate, the 6-methyl variant is the superior engineering choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-5-nitropicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.